Cas no 2227730-46-1 (tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate)

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate は、キラルなアミン基とヒドロキシル基を有するブロモフェニル誘導体であり、有機合成中間体として重要な役割を果たします。tert-ブトキシカルボニル(Boc)保護基を有するため、アミン部位の選択的反応が可能です。立体特異的な(1R)-1-amino-2-hydroxyethyl基は、医薬品合成におけるキラルビルディングブロックとして有用です。ブロモ基はパラジウムカップリング反応などの交差結合反応に適しており、多様な骨格構築が可能です。高い純度と安定性を備え、複雑な化合物の合成において優れた反応性を示します。

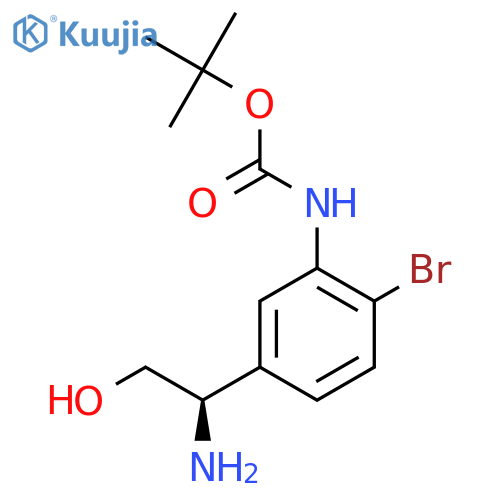

2227730-46-1 structure

商品名:tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate

- 2227730-46-1

- EN300-1890395

- tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate

-

- インチ: 1S/C13H19BrN2O3/c1-13(2,3)19-12(18)16-11-6-8(10(15)7-17)4-5-9(11)14/h4-6,10,17H,7,15H2,1-3H3,(H,16,18)/t10-/m0/s1

- InChIKey: WLSVVXPSKQCAFH-JTQLQIEISA-N

- ほほえんだ: BrC1C=CC(=CC=1NC(=O)OC(C)(C)C)[C@H](CO)N

計算された属性

- せいみつぶんしりょう: 330.05791g/mol

- どういたいしつりょう: 330.05791g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 307

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 84.6Ų

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1890395-0.25g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 0.25g |

$1420.0 | 2023-09-18 | ||

| Enamine | EN300-1890395-1g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 1g |

$1543.0 | 2023-09-18 | ||

| Enamine | EN300-1890395-1.0g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 1g |

$1543.0 | 2023-05-23 | ||

| Enamine | EN300-1890395-2.5g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 2.5g |

$3025.0 | 2023-09-18 | ||

| Enamine | EN300-1890395-0.05g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 0.05g |

$1296.0 | 2023-09-18 | ||

| Enamine | EN300-1890395-5g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 5g |

$4475.0 | 2023-09-18 | ||

| Enamine | EN300-1890395-0.5g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 0.5g |

$1482.0 | 2023-09-18 | ||

| Enamine | EN300-1890395-5.0g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 5g |

$4475.0 | 2023-05-23 | ||

| Enamine | EN300-1890395-0.1g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 0.1g |

$1357.0 | 2023-09-18 | ||

| Enamine | EN300-1890395-10.0g |

tert-butyl N-{5-[(1R)-1-amino-2-hydroxyethyl]-2-bromophenyl}carbamate |

2227730-46-1 | 10g |

$6635.0 | 2023-05-23 |

tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate 関連文献

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

2227730-46-1 (tert-butyl N-{5-(1R)-1-amino-2-hydroxyethyl-2-bromophenyl}carbamate) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬